Benzyl N-(3,5-dinitrophenyl)carbamate
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Overview
Description
Benzyl N-(3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C14H11N3O6. It is a derivative of carbamate, featuring a benzyl group and a 3,5-dinitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One efficient method for synthesizing benzyl carbamates involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.
Three-Component Coupling: Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, offering mild reaction conditions and short reaction times.
Industrial Production Methods: While specific industrial production methods for Benzyl N-(3,5-dinitrophenyl)carbamate are not widely documented, the general principles of carbamate synthesis, such as the use of protecting groups and catalytic processes, are likely employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-(3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group.
Reduction: The nitro groups in the 3,5-dinitrophenyl moiety can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Products may include benzaldehyde derivatives.
Reduction: Products include amines derived from the reduction of nitro groups.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry:
Protecting Groups: Benzyl N-(3,5-dinitrophenyl)carbamate can be used as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes due to its structural features.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Benzyl N-(3,5-dinitrophenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Benzyl N-(2-hydroxy-3,5-dinitrophenyl)carbamate: Similar in structure but with a hydroxyl group at the 2-position.
Benzyl carbamate: Lacks the nitro groups and has different reactivity and applications.
Uniqueness:
Benzyl N-(3,5-dinitrophenyl)carbamate:
Biological Activity
Benzyl N-(3,5-dinitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting findings from various studies, including data tables and case studies that highlight its efficacy against different pathogens and cancer cell lines.
Overview of Biological Activity
The compound is part of a class of nitroaromatic compounds known for their diverse biological activities. The presence of the 3,5-dinitrophenyl group enhances the electrophilic character of the compound, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of N-benzyl 3,5-dinitrobenzamides were synthesized and tested against Mycobacterium tuberculosis (MTB), showing excellent in vitro activity:
- Minimum Inhibitory Concentration (MIC) values for selected compounds:
- Compound D5: MIC = 0.0625 μg/mL
- Compound D6: MIC < 0.016 μg/mL against multidrug-resistant strains
- Compound D7: MIC = 0.125 μg/mL
These results suggest that compounds derived from this compound could serve as promising leads in antitubercular drug development .
Antifungal Activity
In another study focusing on antifungal properties, derivatives related to this compound were evaluated for their effectiveness against various Candida species. The results indicated:
Compound | Candida albicans (MIC) | Candida krusei (MIC) | Candida tropicalis (MIC) |
---|---|---|---|
Ethyl 3,5-dinitrobenzoate | 125 µg/mL | 100 µg/mL | 500 µg/mL |
Benzyl derivative | Not specified | Not specified | Not specified |
The ethyl derivative exhibited significant antifungal activity, suggesting that modifications to the benzyl structure may enhance efficacy against fungal pathogens .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Electrophilic Attack : The dinitrophenyl moiety can form adducts with nucleophiles in microbial cells or cancer cells, disrupting essential cellular processes.
- Reactive Oxygen Species (ROS) Generation : Some nitroaromatic compounds are known to induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Studies indicate that these compounds may inhibit key enzymes involved in metabolic pathways in both bacterial and fungal cells .
Case Studies
-
Antitubercular Efficacy :
A study involving Mycobacterium tuberculosis highlighted the effectiveness of specific derivatives in inhibiting bacterial growth. Compounds D5 and D6 were particularly noteworthy for their low MIC values against both drug-susceptible and resistant strains . -
Antifungal Screening :
In a screening assay against Candida species, several derivatives demonstrated promising antifungal activity. The study employed microdilution methods to determine MIC values, confirming the potential of these compounds as antifungal agents .
Future Directions
The promising biological activities observed in studies involving this compound derivatives warrant further exploration. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate detailed mechanisms of action at the molecular level.
- Structural Modifications : To enhance potency and selectivity towards specific pathogens or cancer cell types.
Properties
CAS No. |
1415920-03-4 |
---|---|
Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
benzyl N-(3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C14H11N3O6/c18-14(23-9-10-4-2-1-3-5-10)15-11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18) |
InChI Key |
VYYKHWQOOSYCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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